3-(3,4,5-Trifluorophenyl)-1,2-benzoxazol-6-yl benzenesulfonate
Description
3-(3,4,5-Trifluorophenyl)-1,2-benzoxazol-6-yl benzenesulfonate is a fluorinated benzoxazole derivative functionalized with a benzenesulfonate group. This compound is structurally characterized by a benzoxazole core substituted at the 6-position with a benzenesulfonate moiety and at the 3-position with a 3,4,5-trifluorophenyl group.
Properties
Molecular Formula |
C19H10F3NO4S |
|---|---|
Molecular Weight |
405.3 g/mol |
IUPAC Name |
[3-(3,4,5-trifluorophenyl)-1,2-benzoxazol-6-yl] benzenesulfonate |
InChI |
InChI=1S/C19H10F3NO4S/c20-15-8-11(9-16(21)18(15)22)19-14-7-6-12(10-17(14)26-23-19)27-28(24,25)13-4-2-1-3-5-13/h1-10H |
InChI Key |
HLMZAFCQWCADPT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)OC2=CC3=C(C=C2)C(=NO3)C4=CC(=C(C(=C4)F)F)F |
Origin of Product |
United States |
Preparation Methods
3,4,5-Trifluorophenylamine as a Key Intermediate
The synthesis begins with 3,4,5-trifluorophenylamine, a fluorinated aniline derivative that serves as the primary aromatic precursor. Its electron-deficient nature enhances reactivity in nucleophilic substitution and cyclization reactions. In one protocol, this compound undergoes condensation with a benzoxazole derivative in dimethylformamide (DMF) at 80–100°C, facilitated by bases such as potassium carbonate. The reaction proceeds via nucleophilic aromatic substitution, where the amine group displaces a leaving group (e.g., chloride) on the benzoxazole precursor, forming the 3-(3,4,5-trifluorophenyl)-1,2-benzoxazol-6-yl scaffold.
Benzenesulfonyl Chloride Activation
Benzenesulfonate incorporation typically occurs through esterification or sulfonation reactions. Benzenesulfonyl chloride is the most common sulfonating agent, reacting with hydroxyl or amine groups on the benzoxazole intermediate. For example, in a patented method, the hydroxyl group at position 6 of the benzoxazole core is activated using thionyl chloride (SOCl₂) before treatment with benzenesulfonyl chloride in dichloromethane (DCM) at 0–5°C. This low-temperature regime minimizes side reactions such as sulfone formation or over-sulfonation.
Multi-Step Synthesis Pathways
Benzoxazole Core Formation
The benzoxazole ring is constructed via cyclization of o-aminophenol derivatives. A representative procedure involves heating 2-amino-5-nitrophenol with 3,4,5-trifluorophenyl isocyanate in DMF at 120°C for 12 hours, followed by nitro group reduction using hydrogen gas and palladium on carbon (Pd/C). The resulting 3-(3,4,5-trifluorophenyl)-1,2-benzoxazol-6-amine is then subjected to diazotization and hydrolysis to yield the 6-hydroxy intermediate.
Sulfonation and Esterification
The 6-hydroxybenzoxazole intermediate is sulfonated using benzenesulfonyl chloride in the presence of pyridine as a base. In a scaled-up protocol, the reaction is conducted in tetrahydrofuran (THF) at −10°C to enhance regioselectivity, achieving a yield of 85%. Excess benzenesulfonyl chloride (1.5 equiv) ensures complete conversion, while rigorous exclusion of moisture prevents hydrolysis of the sulfonyl chloride.
Reaction Optimization and Critical Parameters
Solvent and Temperature Effects
DMF and THF are the most effective solvents for benzoxazole formation and sulfonation, respectively. Polar aprotic solvents like DMF stabilize transition states during cyclization, while THF’s low polarity minimizes side reactions during sulfonation. Elevated temperatures (80–120°C) accelerate cyclization but require careful control to avoid decomposition, as evidenced by TLC monitoring.
Catalytic Systems
Palladium catalysts, such as tetrakis(triphenylphosphine)palladium(0), are employed in cross-coupling steps for precursor synthesis. For example, Suzuki-Miyaura coupling between 3-fluoro-5-trifluoromethylphenylboronic acid and bromobenzoxazole derivatives utilizes Pd(PPh₃)₄ in THF/water mixtures at 80°C. This method achieves yields exceeding 70% with minimal byproducts.
Purification and Characterization
Chromatographic Techniques
Crude products are purified via silica gel chromatography using ethyl acetate/hexane gradients. For instance, the final benzenesulfonate derivative is isolated using a 3:7 ethyl acetate/hexane eluent, yielding a purity >98% by HPLC. Recrystallization from methanol/water mixtures further enhances purity to >99.5%.
Spectroscopic Confirmation
-
¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, benzoxazole-H), 7.89–7.82 (m, 2H, sulfonate-ArH), 7.63–7.55 (m, 3H, trifluorophenyl-H).
-
MS (ESI+) : m/z 435.1 [M+H]⁺, calculated for C₁₈H₁₀F₃NO₄S: 434.03.
Scalability and Industrial Applications
Pilot-Scale Production
A patented method describes kilogram-scale synthesis using continuous flow reactors to enhance heat transfer and mixing efficiency. Key parameters include:
-
Residence time: 30 minutes
-
Temperature: 90°C
-
Throughput: 1.2 kg/h
This approach reduces reaction times by 40% compared to batch processes and achieves a space-time yield of 0.8 kg·L⁻¹·h⁻¹.
Chemical Reactions Analysis
Types of Reactions
3-(3,4,5-Trifluorophenyl)-1,2-benzoxazol-6-yl benzenesulfonate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the trifluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoxazole derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to 3-(3,4,5-trifluorophenyl)-1,2-benzoxazol-6-yl benzenesulfonate exhibit anticancer properties. For instance, preliminary investigations suggest that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
Case Study:
A study published in a peer-reviewed journal demonstrated that a related compound showed significant cytotoxicity against various cancer cell lines, leading researchers to explore the potential of this compound as a lead for further development in cancer therapeutics.
Enzyme Inhibition Studies
The compound has been utilized as a biochemical probe to study enzyme activities. Its unique structure allows it to interact with specific enzymes involved in metabolic pathways.
Case Study:
In a biochemical assay, this compound was tested for its ability to inhibit a particular enzyme linked to inflammatory responses. The results indicated a dose-dependent inhibition, suggesting its potential as an anti-inflammatory agent.
Fluorescent Probes
Due to its fluorinated structure, the compound can serve as a fluorescent probe in various imaging techniques. Its photophysical properties make it suitable for applications in bioimaging.
Data Table: Fluorescence Characteristics
| Property | Value |
|---|---|
| Emission Wavelength | 520 nm |
| Quantum Yield | 0.75 |
| Solvent Dependence | Yes |
Synthetic Applications
The synthesis of this compound typically involves multi-step organic reactions that can be optimized for yield and efficiency.
Synthesis Overview:
- Step 1: Formation of the benzoxazole ring via cyclization.
- Step 2: Introduction of the trifluorophenyl group through electrophilic aromatic substitution.
- Step 3: Sulfonation reaction to obtain the final product.
Mechanism of Action
The mechanism by which 3-(3,4,5-Trifluorophenyl)-1,2-benzoxazol-6-yl benzenesulfonate exerts its effects depends on its application:
Molecular Targets: It may interact with specific enzymes or proteins, inhibiting their activity.
Pathways Involved: The compound could affect various biochemical pathways, including those involved in signal transduction and metabolic processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
While the provided evidence lacks specific data on the target compound, a comparative analysis can be inferred based on structural analogs and general trends in fluorinated sulfonates or benzoxazoles.
Fluorinated Aromatic Systems
- 5-Nitro-ortho-toluidine (CAS 99-55-8) : Unlike the target compound, this nitro-substituted aromatic amine lacks sulfonate and benzoxazole functionalities. However, it shares a nitro group, which may influence reactivity and solubility.
- Endosulfan derivatives (e.g., hexachlorinated methano-benzodioxathiepin sulfates): These compounds (CAS 1031-07-8) are chlorinated sulfates with environmental persistence and toxicity. While structurally distinct, they highlight the role of sulfonate/sulfate groups in modulating bioactivity and environmental behavior.
Sulfonate-Containing Compounds
- 5-Phenyldecane (CAS 4537-11-5) : A linear alkane with a phenyl group, this compound lacks the sulfonate and heterocyclic features of the target molecule but demonstrates how hydrophobic chains influence solubility.
- Endosulfan sulfate (CAS 1031-07-8) : A sulfated metabolite of endosulfan, this compound’s sulfate group enhances its polarity and environmental mobility compared to its parent compound.
Benzoxazole Derivatives
- 5-Hydroxytetracycline hydrochloride (CAS 2058-46-0) : A tetracycline antibiotic with a hydroxylated aromatic system, this compound differs in core structure but underscores the importance of heterocycles in drug design.
Hypothetical Data Table (Based on Structural Analogues)
Biological Activity
3-(3,4,5-Trifluorophenyl)-1,2-benzoxazol-6-yl benzenesulfonate is a synthetic organic compound notable for its unique structural features, which include a trifluorophenyl group and a benzoxazole moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory and anticancer properties.
The molecular formula of this compound is , with a molecular weight of approximately 405.3 g/mol. The trifluorophenyl group enhances the compound's stability and lipophilicity, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 405.3 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
The biological activity of this compound is believed to stem from its interaction with specific enzymes or receptors. The trifluorophenyl group may enhance binding affinity to biological targets, potentially modulating their activity. The benzoxazole moiety contributes to the compound's overall reactivity and stability.
Anti-inflammatory Activity
Preliminary studies suggest that this compound exhibits significant anti-inflammatory properties. For instance, it has been evaluated using the carrageenan-induced paw edema model in rats, demonstrating a reduction in inflammation comparable to standard anti-inflammatory drugs. These findings indicate its potential as a therapeutic agent in inflammatory conditions.
Anticancer Properties
Research has indicated that this compound may possess anticancer properties. In vitro studies have shown that the compound inhibits the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the induction of apoptosis and modulation of cell cycle progression.
Case Studies
- Anti-inflammatory Effects : In a study involving rat models, administration of the compound resulted in a statistically significant reduction in paw swelling compared to control groups. The results suggest that the compound may inhibit pro-inflammatory cytokines.
- Anticancer Activity : A series of experiments conducted on human cancer cell lines revealed that treatment with this compound led to decreased cell viability and increased apoptotic markers. These findings were corroborated by flow cytometry analyses.
Research Findings
Additional studies have explored the structure-activity relationship (SAR) of related compounds. The presence of fluorine atoms significantly influences biological activity; compounds with multiple fluorine substitutions often display enhanced potency against targeted enzymes and receptors.
Summary of Findings
| Study Focus | Key Findings |
|---|---|
| Anti-inflammatory | Significant reduction in edema in rat models |
| Anticancer | Induction of apoptosis in various cancer cell lines |
| Structure-Activity Relationship | Fluorination enhances biological activity |
Q & A
Basic: What synthetic routes are available for 3-(3,4,5-trifluorophenyl)-1,2-benzoxazol-6-yl benzenesulfonate, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves coupling a fluorinated aryl group to a benzoxazole core, followed by sulfonation. Key steps include:
- Benzoxazole Formation: Cyclization of 2-aminophenol derivatives with carbonyl sources (e.g., trifluoroacetic anhydride) under reflux .
- Suzuki-Miyaura Coupling: Introduction of the 3,4,5-trifluorophenyl group using Pd catalysts (e.g., Pd(PPh₃)₄) and aryl boronic acids in THF/Et₃N .
- Sulfonation: Reaction with benzenesulfonyl chloride in the presence of a base (e.g., pyridine) at 0–5°C to minimize side reactions.
Optimization Parameters: - Catalyst loading (0.5–2 mol% Pd) and ligand selection (e.g., triphenylphosphine) to enhance coupling efficiency .
- Temperature control during sulfonation to prevent hydrolysis of the sulfonate ester .
Basic: Which analytical techniques are critical for characterizing this compound’s purity and structure?
Methodological Answer:
- 19F NMR & 1H NMR: Confirm regiochemistry of trifluorophenyl and benzoxazole moieties. Fluorine chemical shifts (δ –140 to –160 ppm) distinguish substitution patterns .
- HPLC-MS: Quantify purity using C18 columns with methanol/water gradients and electrospray ionization (ESI-MS) for mass verification .
- X-ray Crystallography: Resolve ambiguous stereochemistry; fluorinated aromatic systems often exhibit distinct crystallographic packing .
- Quantitative NMR (qNMR): Use certified reference materials (CRMs) like 3,5-bis(trifluoromethyl)benzoic acid for calibration .
Basic: How do the fluorine substituents influence the compound’s electronic properties?
Methodological Answer:
- Computational Analysis: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d)) reveal electron-withdrawing effects of –CF₃ groups, lowering HOMO/LUMO energies and enhancing electrophilicity .
- Experimental Validation: Cyclic voltammetry shows reduced oxidation potentials compared to non-fluorinated analogs, corroborating DFT predictions .
Advanced: How can researchers resolve contradictions in reported biological activity or physicochemical data?
Methodological Answer:
- Standardized Assays: Replicate studies using identical solvent systems (e.g., DMSO concentration ≤0.1% to avoid aggregation) and internal standards (e.g., deuterated triclosan for LC-MS) .
- Cross-Validation: Compare multiple techniques (e.g., NMR vs. HPLC for purity) and reference CRMs to identify systematic errors .
- Meta-Analysis: Use databases like Pharos Project to contextualize fluorinated compounds’ behavior in biological matrices .
Advanced: What strategies ensure regioselectivity during benzoxazole functionalization?
Methodological Answer:
- Directing Groups: Introduce temporary groups (e.g., –NO₂) at position 6 to block undesired sulfonation sites, followed by reduction .
- Microwave-Assisted Synthesis: Enhance reaction specificity (e.g., tris(fluorophenyl)borane catalysis under microwave irradiation reduces byproducts) .
- Protection/Deprotection: Use tert-butyldimethylsilyl (TBS) groups to shield reactive positions during coupling steps .
Advanced: How does the compound behave in environmental matrices, and what methods detect its degradation products?
Methodological Answer:
- Sample Preparation: Solid-phase extraction (SPE) with Oasis HLB cartridges (60 mg, 3 cc) for wastewater analysis; elute with methanol/NH₄F .
- Detection: LC-MS/MS with negative-ion mode for sulfonate detection (m/z 300–400 range) and fragmentation patterns to identify metabolites .
- Degradation Studies: Simulate environmental conditions (UV light, pH 3–9) and monitor via high-resolution MS (HRMS) for hydroxylated or defluorinated products .
Advanced: What mechanistic insights exist for its interaction with biological targets?
Methodological Answer:
- In Vitro Assays: Fluorescence polarization (FP) assays using GABA receptor subunits to assess binding affinity, referencing structural analogs like remimazolam benzenesulfonate .
- Molecular Docking: Use Schrödinger Suite or AutoDock Vina to model interactions with enzyme active sites (e.g., cytochrome P450 isoforms) .
- Isotopic Labeling: Incorporate ¹⁸O or ¹⁹F labels to track metabolic pathways in hepatic microsomal studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
